molecular formula C6H13NO3 B15326666 Ethyl 3-amino-2-methoxypropanoate

Ethyl 3-amino-2-methoxypropanoate

Katalognummer: B15326666
Molekulargewicht: 147.17 g/mol
InChI-Schlüssel: HBYOLFIRVJTZRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-amino-2-methoxypropanoate is an organic compound with the molecular formula C6H13NO3. It is a derivative of propanoic acid and contains both an amino group and a methoxy group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-2-methoxypropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 3-bromo-2-methoxypropanoate with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol and may be carried out at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-amino-2-methoxypropanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The compound can be reduced to form ethyl 3-amino-2-hydroxypropanoate.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate the substitution of the methoxy group.

Major Products Formed

    Oxidation: Formation of nitro or imine derivatives.

    Reduction: Formation of ethyl 3-amino-2-hydroxypropanoate.

    Substitution: Formation of ethyl 3-amino-2-halopropanoate or ethyl 3-amino-2-thiopropanoate.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-amino-2-methoxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of ethyl 3-amino-2-methoxypropanoate involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence the compound’s solubility and reactivity. These interactions can affect enzyme activity, receptor binding, and other biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 3-methoxypropanoate: Lacks the amino group, making it less reactive in certain biochemical contexts.

    Ethyl 2-amino-3-methoxypropanoate: Similar structure but with the amino group positioned differently, leading to different reactivity and applications.

    Ethyl 3-amino-2-hydroxypropanoate: Contains a hydroxyl group instead of a methoxy group, affecting its chemical properties and reactivity.

Uniqueness

Ethyl 3-amino-2-methoxypropanoate is unique due to the presence of both an amino group and a methoxy group on the same carbon chain. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C6H13NO3

Molekulargewicht

147.17 g/mol

IUPAC-Name

ethyl 3-amino-2-methoxypropanoate

InChI

InChI=1S/C6H13NO3/c1-3-10-6(8)5(4-7)9-2/h5H,3-4,7H2,1-2H3

InChI-Schlüssel

HBYOLFIRVJTZRP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(CN)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.